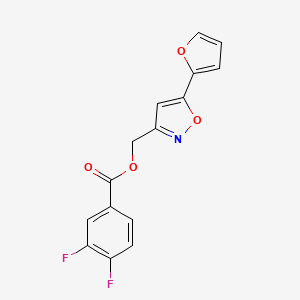

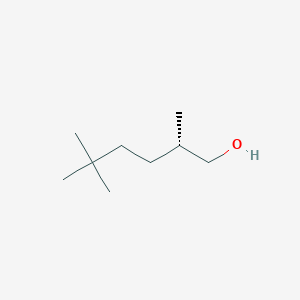

![molecular formula C18H20N4O2 B2515940 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034554-85-1](/img/structure/B2515940.png)

2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the provided studies. In the first study, a series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, N-methylation, and subsequent reactions with 4-aminoantipyrine . Although the specific compound "2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone" is not mentioned, the methods described provide insight into the synthesis of similar heterocyclic compounds.

Molecular Structure Analysis

The second study provides a detailed structural analysis of a novel bioactive heterocycle, which shares the benzo[d]isoxazol-3-yl moiety with the compound of interest. The molecular structure was characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system and features a piperidine ring and a morpholine ring, both adopting a chair conformation, with the benzisoxazole ring being planar . This information is relevant to understanding the potential conformation and structural characteristics of the compound .

Chemical Reactions Analysis

While the provided studies do not directly discuss the chemical reactions of "2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone," they do offer insights into the reactivity of structurally related compounds. The first study evaluates the antioxidant and antimicrobial activities of the synthesized compounds, suggesting that similar compounds may also exhibit biological activities . The second study does not detail specific chemical reactions but mentions the stability of the molecule due to inter- and intra-molecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided studies. However, the second study's analysis of a structurally related compound through Hirshfeld surface analysis provides a glimpse into the intermolecular interactions that could influence the physical properties of such compounds. The analysis revealed the presence of C—H…O and C—H…N hydrogen bonds, which contribute to the stability of the molecule in the solid state . These findings may be extrapolated to predict the physical and chemical properties of "2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone."

Scientific Research Applications

Heterocyclic Synthesis

The compound 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone, due to its complex structure featuring both isoxazole and pyrazole moieties, is a valuable intermediate in the synthesis of heterocyclic compounds. Researchers have utilized similar structures to create novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, leveraging reactions with aminopyrazoles and aminotriazole. These compounds are significant for their potential applications in medicinal chemistry and materials science, contributing to the development of new therapeutic agents and functional materials (Darweesh et al., 2016).

Antiviral Activity

Compounds bearing structural similarities to 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have been investigated for their antiviral properties. For instance, specific derivatives have shown efficacy against HSV1 and HAV-MBB viruses, highlighting the potential of such compounds in the development of new antiviral drugs. This area of research is particularly relevant in the context of emerging viral diseases and the ongoing need for novel antiviral compounds (Attaby et al., 2006).

Antimicrobial Activity

The structural framework of 2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is conducive to modifications that can enhance antimicrobial activity. Research has shown that heterocyclic compounds derived from similar structures possess significant antimicrobial properties against a range of bacterial and fungal species. These findings are instrumental in the ongoing search for new antimicrobial agents to combat resistant strains of microorganisms (Desai et al., 2017).

Molecular Interaction Studies

The compound's unique structure makes it a suitable candidate for molecular interaction studies, particularly in understanding ligand-receptor dynamics. Similar compounds have been utilized to investigate interactions with various biological targets, such as the CB1 cannabinoid receptor. These studies provide valuable insights into the structural requirements for receptor binding and activity, contributing to the rational design of new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21-9-8-15(19-21)13-6-10-22(11-7-13)18(23)12-16-14-4-2-3-5-17(14)24-20-16/h2-5,8-9,13H,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCUSQGSBKQQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

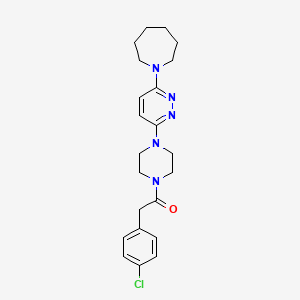

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)

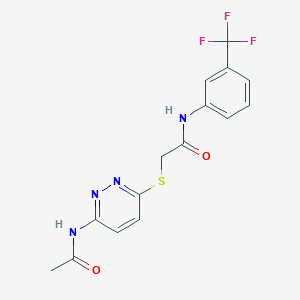

![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)

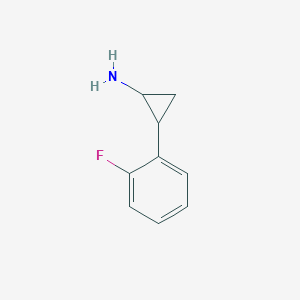

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)

![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)